molecular formula C26H32N2O7 B2698258 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline CAS No. 1491150-39-0

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline

Cat. No.: B2698258
CAS No.: 1491150-39-0
M. Wt: 484.549
InChI Key: OWEQGUMTLGFTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline is a synthetic organic compound that plays a significant role in the field of medicinal chemistry. It is structurally complex and possesses unique pharmacological properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline can be achieved through a multi-step process:

  • Step 1: : Introduction of the trimethoxy group onto the benzene ring via electrophilic substitution.

  • Step 2: : Formation of the heptalen structure through a series of cyclization reactions.

  • Step 3: : Incorporation of the acetylamino group.

  • Step 4: : Attachment of the norvaline moiety through a condensation reaction.

Industrial Production Methods

In industrial settings, the compound can be synthesized using a scalable process:

  • Large-Scale Reagents: : High-purity starting materials to ensure consistent product quality.

  • Automated Reaction Systems: : For precise control of reaction conditions.

  • Purification: : Use of chromatography techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation to form various oxygenated derivatives.

  • Reduction: : The compound is reducible, forming simplified analogues.

  • Substitution: : Both nucleophilic and electrophilic substitutions are possible due to the functional groups present.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogens, alkyl groups, and more.

Major Products

The primary products formed depend on the specific reactions and conditions used, but generally include modified benzo[a]heptalen structures with various functional group substitutions.

Scientific Research Applications

Chemistry

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline is used as a model compound in studying synthetic methodologies and reaction mechanisms.

Biology

In biological studies, it serves as a probe for investigating enzyme interactions and metabolic pathways.

Medicine

The compound is explored for its potential therapeutic effects, particularly in the areas of oncology and neurology.

Industry

It finds applications in the development of specialized catalysts and materials due to its unique structural properties.

Mechanism of Action

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes and receptors.

  • Pathways Involved: : Modulation of signal transduction pathways, inhibition of enzyme activity, and alteration of gene expression patterns.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-11-yl]norvaline

  • N-[6-(acetylamino)-1,2,3-trimethoxy-8-oxo-5,6,8-tetrahydrobenzo[a]heptalen-10-yl]norvaline

Uniqueness

What sets N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline apart is its specific structural features that afford it distinct chemical reactivity and biological activity, which similar compounds lack.

This detailed exploration outlines the complexity and versatility of this compound, paving the way for further research and industrial applications.

Properties

IUPAC Name

2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O7/c1-6-7-20(26(31)32)28-19-11-9-16-17(13-21(19)30)18(27-14(2)29)10-8-15-12-22(33-3)24(34-4)25(35-5)23(15)16/h9,11-13,18,20H,6-8,10H2,1-5H3,(H,27,29)(H,28,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEQGUMTLGFTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.